5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Description
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS: 2089648-90-6) is a pyrazole-based aldehyde with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. Its structure features:
- A pyrazole ring substituted with a methoxymethyl group at position 3.
- A methyl group at position 1.
- An aldehyde functional group at position 2.
This compound is a versatile intermediate in organic synthesis, particularly in constructing fused heterocyclic systems (e.g., pyrazolo[3,4-c]pyrazoles) due to the reactivity of the aldehyde group . It is commercially available (e.g., MDL: MFCD30828880) but lacks extensive biological data compared to analogs with halogen or aryloxy substituents .
Properties
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-7(5-11-2)6(4-10)3-8-9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAJGITZPFFFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Substrate Preparation : 5-(Methoxymethyl)-1-methyl-1H-pyrazole is synthesized via alkylation of 1-methylpyrazole with chloromethyl methyl ether under basic conditions.
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Formylation : The substrate is treated with POCl₃ (3 equiv.) in anhydrous DMF at 80–90°C for 4 hours.
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Hydrolysis : The reaction mixture is quenched with ice-water, neutralized with NaOH, and extracted with ethyl acetate.
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Purification : Column chromatography (ethyl acetate/petroleum ether) yields the product as a pale yellow solid.
Key Data :
Mechanistic Insight :
The reaction proceeds via formation of a reactive iminium intermediate, which undergoes electrophilic substitution at the 4-position of the pyrazole ring. Hydrolysis releases the aldehyde.
Oxidation of Alcohol Precursors
This method involves oxidation of 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-methanol to the corresponding aldehyde.
Procedure:
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Synthesis of Alcohol Intermediate : 4-Hydroxymethylpyrazole is prepared via lithiation of 1-methylpyrazole followed by reaction with formaldehyde.
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Oxidation : The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane at 0°C to room temperature.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Oxidizing Agent | PCC | |
| Solvent | Dichloromethane |
Limitations : Over-oxidation to carboxylic acids is a risk, necessitating careful control of reaction time and temperature.
Multi-Step Synthesis from Pyrazole Esters
A patent-derived approach involves sequential functionalization starting from pyrazole esters.
Procedure:
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Ester Synthesis : Methyl 1-methyl-1H-pyrazole-4-carboxylate is prepared via condensation of diethyl butynedioate with methylhydrazine.
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Methoxymethyl Introduction : The ester is treated with methoxymethyl chloride in the presence of NaH.
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Reduction and Oxidation : The ester is reduced to the alcohol (LiAlH₄) and oxidized to the aldehyde (MnO₂).
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ester Synthesis | Diethyl butynedioate, methylhydrazine | 88% | |
| Methoxymethylation | Methoxymethyl chloride, NaH, THF | 75% | |
| Oxidation | MnO₂, CH₂Cl₂ | 68% |
Hydrolysis of Imine Intermediates
A less common method involves hydrolysis of imines derived from 4-aminopyrazole derivatives.
Procedure:
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Imine Formation : 4-Amino-5-(methoxymethyl)-1-methyl-1H-pyrazole is reacted with ethyl glyoxylate to form the imine.
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Acid Hydrolysis : The imine is hydrolyzed with HCl (2N) to yield the aldehyde.
Key Data :
Challenges : Low yields and side product formation limit practicality.
Comparative Analysis of Methods
| Method | Yield Range | Cost Efficiency | Scalability |
|---|---|---|---|
| Vilsmeier-Haack | 72–85% | High | Industrial |
| Alcohol Oxidation | 65–70% | Moderate | Lab-scale |
| Multi-Step Synthesis | 68–75% | Low | Lab-scale |
| Imine Hydrolysis | 50–55% | Low | Lab-scale |
The Vilsmeier-Haack method is preferred for its high yield and scalability, while alcohol oxidation offers simplicity for small-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 5-(methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. Studies have shown that compounds with the pyrazole ring can inhibit the growth of various bacterial strains, making them promising candidates for developing new antibiotics .
Anti-inflammatory Properties
In addition to antimicrobial effects, pyrazole derivatives have demonstrated anti-inflammatory activities. The compound has been studied for its ability to modulate inflammatory responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Analgesic Effects
The analgesic properties of pyrazole compounds have also been investigated. Preliminary studies suggest that this compound may possess pain-relieving effects comparable to existing analgesics, warranting further exploration in pain management therapies .
Agrochemicals
Pesticide Development
The structure of this compound allows it to interact with biological systems effectively, making it a candidate for pesticide formulation. Research has focused on its efficacy against various pests and diseases affecting crops, highlighting its potential as an environmentally friendly alternative to traditional pesticides .
Herbicide Properties
Additionally, studies have explored the herbicidal activity of pyrazole derivatives. The compound's ability to inhibit specific enzymes in plants suggests that it could be developed into a selective herbicide, targeting unwanted weeds without harming crops .
Material Science
Polymer Chemistry
In material science, this compound has been utilized in synthesizing novel polymers. Its reactive aldehyde group allows for cross-linking with other monomers, leading to materials with enhanced mechanical properties and thermal stability .
Nanotechnology Applications
Recent advancements in nanotechnology have seen the use of pyrazole derivatives in creating nanomaterials. The compound can serve as a building block for functionalized nanoparticles, which have applications in drug delivery systems and catalysis .
Case Studies and Experimental Data
Mechanism of Action
The mechanism by which 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- In contrast, chloro (5b) and bromophenoxy groups are electron-withdrawing, increasing electrophilicity.
- Steric Influence: Bulky substituents like bromophenoxy or phenyl (e.g., 5b, ) reduce reaction rates in sterically demanding syntheses compared to the smaller methoxymethyl group.
- Solubility : The aldehyde group in the target compound offers reactivity for condensation reactions, while carboxylic acid derivatives (e.g., ) prioritize solubility over electrophilicity.
Reactivity Trends :
Structure-Activity Relationships (SAR) :
Biological Activity
5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazole ring, which is known for its diverse biological activities. The methoxymethyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains such as E. coli, Bacillus subtilis, and fungal strains like Aspergillus niger . The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.
| Microorganism | Activity | Concentration Tested |
|---|---|---|
| E. coli | Inhibition | 40 µg/mL |
| Bacillus subtilis | Inhibition | 40 µg/mL |
| Aspergillus niger | Inhibition | 40 µg/mL |
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) . This activity is crucial for developing treatments for diseases characterized by chronic inflammation.
3. Anticancer Activity
This compound shows promise as an anticancer agent. Pyrazole derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells . The compound's mechanism may involve the inhibition of tubulin polymerization, which is essential for cancer cell mitosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Antiproliferative |
| SiHa | 20 | Antiproliferative |
| PC-3 | 18 | Antiproliferative |
The proposed mechanisms of action for the biological activities of this compound include:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity through binding to active or allosteric sites .
- Cell Cycle Disruption : By affecting tubulin dynamics, the compound can disrupt the cell cycle in cancer cells, leading to apoptosis .
- Cytokine Modulation : It may alter the expression levels of inflammatory cytokines, thus reducing inflammation .
Case Studies
Recent studies have focused on synthesizing various derivatives of pyrazoles to enhance biological activity. For instance, a study synthesized multiple pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly increased anticancer activity .
Q & A
Q. What are the standard synthetic routes for preparing 5-(Methoxymethyl)-1-methyl-1H-pyrazole-4-carbaldehyde?
Answer: The compound can be synthesized via:
- Vilsmeier-Haack Reaction : Adapt the method used for 5-chloro derivatives by substituting the chloro group with methoxymethyl. React 3-methyl-1-aryl-pyrazol-5(4H)-one with DMF/POCl₃ to form the aldehyde intermediate .
- Nucleophilic Substitution : Replace chloro in 5-chloro-1-methyl-pyrazole-4-carbaldehyde with methoxymethyl under basic conditions (e.g., K₂CO₃ in DMSO) using methoxymethyl chloride .
- Purify via recrystallization (ethanol/DMF mixtures) and confirm purity via HPLC or melting point analysis .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- X-ray Diffraction : Determine crystal structure (space group, unit cell parameters) using SHELXL for refinement. Analyze planarity of the aldehyde group and pyrazole ring using programs like Mercury .
- Spectroscopy : Confirm structure via H/C NMR (aldehyde proton at ~9.8 ppm, pyrazole ring protons), IR (C=O stretch ~1700 cm⁻¹), and HRMS .
- Compare experimental data with computational models (e.g., DFT) for validation .
Q. What are common reactivity patterns of the aldehyde group in this compound?
Answer: The aldehyde participates in:
- Condensation Reactions : Form hydrazones or oximes with hydrazines/hydroxylamines, useful for bioactive derivative synthesis .
- Nucleophilic Aromatic Substitution : Replace methoxymethyl with phenoxy or aryl groups under basic catalysis (e.g., K₂CO₃ with phenol derivatives) .
- Monitor reactions via TLC and characterize products using H NMR .
Advanced Research Questions
Q. How can synthetic yields be optimized for the methoxymethyl-substituted derivative?
Answer:
- Parameter Screening : Vary solvents (DMSO vs. DMF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (reflux vs. RT). Evidence suggests DMSO with K₂CO₃ at 60–80°C improves substitution efficiency .
- Catalyst Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems .
- Post-Reaction Workup : Optimize recrystallization conditions (e.g., ethanol/water ratios) to maximize yield .
Q. How can contradictions between computational and experimental structural data be resolved?
Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer to explain packing discrepancies .
- DFT Benchmarking : Compare computed (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles. Adjust basis sets for better alignment .
- Packing Similarity Tools : Use Mercury’s "Packing Similarity" module to compare crystal structures with analogous compounds .
Q. What computational strategies predict electronic properties relevant to catalytic or bioactive applications?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 at the B3LYP level to assess electron-deficient character .
- Charge Distribution Mapping : Use Natural Bond Orbital (NBO) analysis to identify electrophilic sites (e.g., aldehyde carbon) for reaction planning .
- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to predict nucleophilic attack regions .
Q. How can derivatives be designed to enhance biological activity (e.g., antimicrobial)?
Answer:
- Bioisosteric Replacement : Substitute methoxymethyl with trifluoromethyl or phenoxy groups, as seen in anticonvulsant/antimicrobial analogs .
- Schiff Base Formation : React the aldehyde with amines to form imines, then screen for activity against MES (Maximal Electroshock) or microbial strains .
- SAR Studies : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with bioactivity using regression models .
Q. What experimental protocols assess stability under varying storage conditions?
Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and FTIR (aldehyde oxidation to carboxylic acid) .
- Light Sensitivity : Use UV-Vis spectroscopy to track absorbance changes under UV exposure .
- Storage Recommendations : Store in desiccated, amber vials at –20°C based on analog stability data .
Q. Are alternative synthetic pathways (e.g., microwave-assisted) viable for this compound?
Answer:
- Microwave Synthesis : Test reaction acceleration (e.g., 30 min vs. 6 hr reflux) for Vilsmeier-Haack or nucleophilic substitution steps. Evidence shows microwave methods reduce side products in pyrazole syntheses .
- Flow Chemistry : Explore continuous-flow systems for scalable aldehyde synthesis, optimizing residence time and temperature .
Q. How does the electron-deficient nature of the pyrazole ring influence reactivity?
Answer:
- NMR Chemical Shifts : High deshielding of pyrazole protons (δ 7.5–8.5 ppm) confirms electron withdrawal by the aldehyde .
- X-ray Charge Density Analysis : Map electron density deficits using multipole refinement in SHELXL to identify reactive sites .
- Kinetic Studies : Compare reaction rates with electron-rich pyrazoles in Diels-Alder or click reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
